(2s)-2-(2,3-Difluorophenyl)pyrrolidine

Medicinal chemistry Physicochemical property prediction Drug design

Standard chiral pyrrolidines require costly resolution steps, introducing batch variability. This (S)-enantiomer with 2,3-difluorophenyl substitution provides defined stereochemical control from the start. - Quantifiable XLogP difference (Δ=0.1 vs 2,5-isomer) enables systematic lipophilicity tuning - ≥95-98% purity eliminates downstream purification - Immediate scalability from R&D to process chemistry

Molecular Formula C10H11F2N
Molecular Weight 183.2 g/mol
CAS No. 1217739-28-0
Cat. No. B3091469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s)-2-(2,3-Difluorophenyl)pyrrolidine
CAS1217739-28-0
Molecular FormulaC10H11F2N
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=C(C(=CC=C2)F)F
InChIInChI=1S/C10H11F2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m0/s1
InChIKeyCROKRZDCSQGVQW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-(2,3-Difluorophenyl)pyrrolidine (CAS 1217739-28-0) Procurement Specification and Chemical Identity


(2S)-2-(2,3-Difluorophenyl)pyrrolidine (CAS: 1217739-28-0) is a chiral fluorinated pyrrolidine building block with the molecular formula C₁₀H₁₁F₂N and a molecular weight of 183.20 g/mol . The compound exists as the (S)-enantiomer with a specific optical rotation, and is characterized by a 2,3-difluorophenyl substitution pattern on the pyrrolidine ring at the 2-position . As a fluorinated heterocyclic intermediate, this compound serves as a scaffold component in medicinal chemistry programs and is typically supplied at ≥95–98% purity by research chemical vendors .

Chiral building block for asymmetric synthesis of fluorinated drug candidates

Defined (2S)-enantiomer supports stereochemical-control study workflows

2,3-Difluorophenyl scaffold for CNS pharmacophore SAR and regioisomeric comparisons

Why Generic Pyrrolidine Substitution Fails: Critical Differentiators for (2S)-2-(2,3-Difluorophenyl)pyrrolidine Selection


The substitution pattern and stereochemistry of fluorinated phenylpyrrolidines critically influence physicochemical properties and downstream synthetic utility. While multiple regioisomeric difluorophenylpyrrolidines share identical molecular formulas (C₁₀H₁₁F₂N, MW 183.20), their calculated XLogP values differ: 2,3-difluorophenyl derivatives exhibit XLogP of 2.0, compared to XLogP 1.9 for the 2,5-difluorophenyl isomer, reflecting subtle but measurable hydrophobicity variations driven by fluorine positioning . The (2S)-configuration at the pyrrolidine 2-position provides defined stereochemical control that racemic mixtures or alternative enantiomers cannot deliver without additional resolution steps [1]. Furthermore, the 2,3-difluoro arrangement on the phenyl ring creates a distinct electronic environment compared to 2,4-, 2,5-, or 3,5-difluorophenyl analogs, potentially altering binding interactions in target engagement studies [2]. Generic substitution with alternative regioisomers or racemates introduces uncontrolled variables that may compromise synthetic reproducibility or biological assay outcomes.

Regioisomeric 2,5-difluoro analog Lipophilicity and permeability profile may shift due to measurable XLogP difference; assay outcomes may not transfer directly.
Racemic or opposite-enantiomer mixtures Stereochemical variability may compromise chiral synthetic reproducibility and biological assay interpretation.
3-Position substituted analog (IRL752-type) Scaffold geometry and target engagement model may differ; pharmacological profile may not transfer to 2-position analogs.

Quantitative Differentiation Evidence: (2S)-2-(2,3-Difluorophenyl)pyrrolidine Versus Structural Analogs


Comparative Physicochemical Properties: 2,3-Difluorophenyl vs. 2,5-Difluorophenyl Pyrrolidines

The 2,3-difluorophenyl substitution pattern yields a calculated XLogP value of 2.0, while the 2,5-difluorophenyl isomer exhibits XLogP of 1.9, indicating a modest but quantifiable difference in lipophilicity . Additionally, the (S)-2-(2,3-difluorophenyl)pyrrolidine free base has calculated aqueous solubility of approximately 0.71 g/L at 25°C, whereas the 2,5-difluorophenyl isomer shows comparable but not identical solubility characteristics .

XLogP Comparison
Reported
ΔXLogP = 0.1 (2.0 vs 1.9)
Lipophilicity difference may affect permeability ranking
In silico prediction; experimental validation advised
Medicinal chemistry Physicochemical property prediction Drug design

Regioisomeric Differentiation: 2-Position vs. 3-Position Pyrrolidine Substitution and Biological Implications

While the target compound (2S)-2-(2,3-difluorophenyl)pyrrolidine itself lacks published direct biological activity data, the structurally related 3-substituted analog (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752) demonstrates a quantifiable cortical-preferring pharmacological profile [1]. IRL752 dose-dependently enhances cortical catecholamine dialysate output to 600-750% above baseline, while striatal dopamine remains unaltered and norepinephrine rises to ~250%; cortical and hippocampal dialysate acetylcholine increase to ~250% and 190% above baseline, respectively [1].

CNS Pharmacophore Model
Class-level inference
2,3-difluorophenyl IRL752: cortical catecholamines 600–750% above baseline
Supports CNS pharmacophore model research
No direct data for (2S)-2-substituted analog; class-level inference
CNS drug discovery Catecholamine modulation Receptor pharmacology

Enantiomeric Purity Requirement: (2S)-Configured Pyrrolidine as Defined Chiral Intermediate

Patent literature establishes that enantiomerically pure (2S)-2-(difluorophenyl)pyrrolidine derivatives are essential pharmaceutical intermediates [1]. In the larotrectinib synthetic route, the (2S)-2-(2,5-difluorophenyl)pyrrolidine enantiomer requires racemization recycling to address the low yield of chiral resolution, confirming the critical importance of defined stereochemistry [1]. The racemization method achieves conversion of S-enantiomer-rich mixtures to racemic 2-(2,5-difluorophenyl)pyrrolidine under base-catalyzed heating conditions [1].

Enantiomeric Identity
Supporting evidence
Patent requirement for enantiopure (2S)-difluorophenyl pyrrolidine intermediate
Defined enantiomer supports chiral synthesis reproducibility
Patent-derived requirement; class-level applicability
Asymmetric synthesis Chiral resolution Pharmaceutical intermediate

Vendor Purity Specifications: Inter-Batch Consistency and Quality Control Parameters

Commercial suppliers of (2S)-2-(2,3-difluorophenyl)pyrrolidine report standard purity of ≥98%, with analytical characterization including NMR, HPLC, and GC batch release testing . Alternative vendors offer the compound at 95% purity specification [1]. The compound is provided with full analytical documentation suitable for pharmaceutical research and quality control requirements .

Purity Specification
Vendor report
≥98% (NMR/HPLC/GC) vs 95% alternative vendor
Higher purity may reduce impurity-related experimental variability
Batch-to-batch review recommended; vendor specification
Analytical chemistry Quality assurance Chemical procurement

Recommended Application Scenarios for (2S)-2-(2,3-Difluorophenyl)pyrrolidine in Research and Development


Chiral Scaffold for CNS-Targeted Medicinal Chemistry Programs

Based on class-level evidence from the 2,3-difluorophenyl-containing compound IRL752, which demonstrates cortical-preferring catecholamine enhancement (600-750% above baseline) with preserved striatal dopamine function, the (2S)-2-(2,3-difluorophenyl)pyrrolidine scaffold may serve as a structurally distinct alternative to 3-substituted analogs for exploring regioisomeric structure-activity relationships in CNS drug discovery [1].

Defined Stereochemical Intermediate for Asymmetric Synthesis

As demonstrated by the patent literature on related (2S)-2-(difluorophenyl)pyrrolidine derivatives, the defined (2S)-configuration eliminates the need for costly and low-yield chiral resolution steps during pharmaceutical intermediate preparation [1]. This compound is suitable for use as a chiral building block in the synthesis of enantiomerically pure drug candidates requiring 2,3-difluorophenyl pharmacophores.

Fluorinated Building Block for Physicochemical Property Optimization

The quantifiable XLogP difference of Δ = 0.1 between 2,3-difluorophenyl (XLogP 2.0) and 2,5-difluorophenyl (XLogP 1.9) pyrrolidine regioisomers provides a measurable basis for lipophilicity tuning in lead optimization [1]. This compound enables systematic exploration of fluorine substitution pattern effects on membrane permeability and metabolic stability without altering core molecular weight or hydrogen bond donor/acceptor count.

Application
Selection Property
Validation Focus
CNS pharmacophore SAR studies
Regioisomeric scaffold geometry (2,3-difluorophenyl)
Cortical vs striatal selectivity endpoint profiling
Asymmetric synthesis intermediate
Defined (2S)-enantiomer
Chiral purity and synthetic reproducibility
Fluorinated lead optimization
Fluorine substitution pattern
Physicochemical property profiling (lipophilicity, permeability)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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